Linalyl octanoate

Description

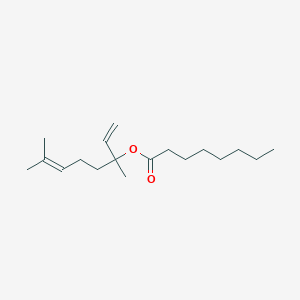

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-6-8-9-10-11-14-17(19)20-18(5,7-2)15-12-13-16(3)4/h7,13H,2,6,8-12,14-15H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKMRECJBIPPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864190 | |

| Record name | Octanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless, oily liquid | |

| Record name | Linalyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030430 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/78/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Linalyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/78/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.883 | |

| Record name | Linalyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/78/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10024-64-3 | |

| Record name | Linalyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linalyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9004S7D8YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linalyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030430 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linalyl octanoate chemical structure and properties

An In-Depth Technical Guide to Linalyl Octanoate: Structure, Properties, and Analysis

Introduction

This compound (CAS No. 10024-64-3) is a monoterpenoid ester valued for its characteristic fragrance and flavor profile.[1] As an ester of the tertiary alcohol linalool and the saturated fatty acid octanoic acid, it possesses a unique combination of fruity, herbal, and sweet notes. This guide serves as a technical resource for researchers, chemists, and professionals in the flavor, fragrance, and pharmaceutical industries. It provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and functional applications of this compound, grounding all claims in established scientific principles and authoritative data.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application and study. This compound is systematically known by its IUPAC name, 3,7-dimethylocta-1,6-dien-3-yl octanoate.[1] It is also commonly referred to by synonyms such as linalyl caprylate.[1][2][3]

1.1. Molecular Structure and Stereochemistry

This compound is formed through the esterification of linalool, a chiral tertiary alcohol, with octanoic acid. The molecular formula is C₁₈H₃₂O₂.[1] The presence of a chiral center at the C3 position of the linalyl moiety means that this compound can exist as two distinct enantiomers: (R)-(-)-linalyl octanoate and (S)-(+)-linalyl octanoate. The specific enantiomeric distribution can significantly influence its sensory properties and biological activity, a critical consideration in authenticity control of natural products. Commercially available this compound is often a racemic mixture.

Below is a 2D representation of the chemical structure.

Caption: Fig. 1: 2D Chemical Structure of this compound

1.2. Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl octanoate | PubChem[1] |

| CAS Number | 10024-64-3 | PubChem[1] |

| Molecular Formula | C₁₈H₃₂O₂ | PubChem[1] |

| Molecular Weight | 280.45 g/mol | PubChem[1][4] |

| InChI Key | OJKMRECJBIPPRG-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C | PubChem[1][5] |

| FEMA Number | 2644 | The Good Scents Company[4] |

Physicochemical and Organoleptic Properties

The physical and sensory characteristics of this compound dictate its handling, formulation, and application. It is a colorless to pale yellow, oily liquid under standard conditions.[6]

2.1. Physicochemical Data

| Property | Value | Conditions | Source |

| Density | 0.875 - 0.885 g/cm³ | @ 25.00 °C | Parchem[6] |

| Refractive Index | 1.454 - 1.457 | @ 20.00 °C | Parchem[6] |

| Flash Point | > 93.33 °C (> 200 °F) | TCC | The Good Scents Company[4] |

| Vapor Pressure | 0.000125 mmHg | @ 25.00 °C | Parchem[6] |

| logP (o/w) | 7.02 | Parchem[6] | |

| Solubility | Insoluble in water; soluble in alcohol and paraffin oil. | PubChem[1], Parchem[6] |

2.2. Organoleptic Profile

This compound is highly regarded for its complex and pleasant aroma and flavor.

-

Odor: The scent is described as dry, fruity, herbal, sweet, and green, with a medium strength and good substantivity, lasting up to 72 hours on a smelling strip.[4]

-

Flavor: Its taste profile is characterized as sweet, with notes of berry, tropical fruit, green, and herbal nuances.[4]

Synthesis and Manufacturing

The primary industrial route for producing this compound is through the direct esterification of linalool with octanoic acid or one of its derivatives, such as octanoyl chloride or octanoic anhydride. This reaction is a classic example of Fischer-Speier esterification.

3.1. Reaction Principle

The synthesis involves the reaction of the hydroxyl group of linalool with the carboxyl group of octanoic acid, typically in the presence of an acid catalyst to increase the reaction rate. The process is reversible, and water is produced as a byproduct. To drive the equilibrium towards the product side, this water is usually removed as it forms, often through azeotropic distillation.

Caption: Fig. 2: Synthesis Workflow for this compound

3.2. Generalized Experimental Protocol

-

Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with equimolar amounts of linalool and octanoic acid. A suitable solvent that forms an azeotrope with water, such as toluene, is added.

-

Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is introduced into the mixture.

-

Reaction: The mixture is heated to reflux. The water-toluene azeotrope is collected in the Dean-Stark trap, with the toluene being returned to the reactor. The reaction is monitored (e.g., by GC) until the starting materials are consumed.

-

Work-up: After cooling, the reaction mixture is neutralized by washing with a dilute aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted octanoic acid. This is followed by washing with water to remove residual salts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product with high purity.

Analytical Methodologies

The quality control and characterization of this compound rely heavily on chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard.[7][8] This method allows for both the separation of volatile components and their unambiguous identification. Chiral gas chromatography can be employed to determine the enantiomeric distribution.[9][10]

Caption: Fig. 3: General Workflow for GC-MS Analysis

4.1. Protocol for GC-MS Analysis

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as ethyl acetate or dichloromethane. An internal standard may be added for quantitative analysis.

-

Instrumentation: A GC-MS system equipped with a capillary column is used. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for separating terpene esters.

-

GC Conditions:

-

Injector: Set to a temperature of ~250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 60 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 5-10 °C/min.

-

-

MS Conditions:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Interface Temperature: Set to ~280 °C to prevent condensation.

-

-

Data Analysis: The resulting chromatogram peaks are identified by comparing their retention times and mass spectra with those of a known reference standard and by matching the spectra against established libraries (e.g., NIST, Wiley).

Applications and Functional Use

This compound's primary value lies in its sensory properties, making it a key ingredient in the flavor and fragrance industries.[4]

-

Fragrance: It is used to impart fresh, fruity, and herbal top notes in a wide range of products, including fine fragrances, personal care items, soaps, and cleaning products.[4] Its profile is particularly useful in creating natural-smelling accords like bergamot and lavender.

-

Flavor: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concern at current intake levels when used as a flavoring agent.[1] It is designated as FEMA number 2644 and is used to build fruity and berry flavor profiles in beverages, confectionery, and baked goods.[4]

Safety and Toxicology

This compound is considered to have a low order of toxicity.

| Metric | Value | Species | Source |

| Oral LD50 | 48,849 mg/kg | Mouse | The Good Scents Company[4] |

| GHS Classification | Does not meet GHS hazard criteria | PubChem[1] | |

| Regulatory Status | No safety concern as a flavoring agent | JECFA | PubChem[1] |

While generally safe for its intended uses, standard industrial hygiene practices should be followed. It is recommended to avoid direct contact with skin and eyes and to handle the material in a well-ventilated area.[4]

Conclusion

This compound is a well-characterized monoterpenoid ester with significant commercial importance in the flavor and fragrance sectors. Its distinct chemical structure, defined physicochemical properties, and pleasant organoleptic profile make it a versatile ingredient. The synthesis via Fischer esterification and analysis by GC-MS are robust and well-established procedures, ensuring consistent quality and purity for its diverse applications. With a favorable safety profile, this compound will likely remain a staple component in the formulation of consumer and industrial products.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61435, this compound. Available from: [Link]

-

The Good Scents Company (n.d.). This compound. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Substance Record for SID 500796901, this compound. Available from: [Link]

-

PubChemLite (n.d.). This compound (C18H32O2). Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Substance Record for SID 135017027, this compound. Available from: [Link]

-

Scentspiracy (n.d.). Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery. Available from: [Link]

-

OECD SIDS (2000). LINALYL ACETATE. Available from: [Link]

-

ScenTree (n.d.). Linalyl acetate (CAS N° 115-95-7). Available from: [Link]

-

Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7247. Available from: [Link]

-

PerfumersWorld (n.d.). Linalyl Acetate. Available from: [Link]

-

Axxence Aromatic GmbH (2024). Safety Data Sheet - NATURAL LINALYL ACETATE. Available from: [Link]

-

The Royal Society of Chemistry (n.d.). The development of the GC-MS analytical method used for the determination of the isotope ratio of linalool in yuzu essential oil. Available from: [Link]

-

Scuteri, D., et al. (2022). Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). Molecules, 27(1), 1. Available from: [Link]

-

Casabianca, H., et al. (1998). Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils. Journal of High Resolution Chromatography, 21(2), 107-112. Available from: [Link]

- Bell, S. A., & Strickland, B. R. (1957). U.S. Patent No. 2,794,826. Washington, DC: U.S. Patent and Trademark Office.

-

Elsharif, S., et al. (2022). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Frontiers in Chemistry, 10, 992562. Available from: [Link]

-

ScenTree (n.d.). Linalyl acetate (CAS N° 115-95-7). Available from: [Link]

-

Juchelka, D., et al. (1998). Authenticity assessment of lavender oils using GC-P-IRMS: 2H/1H isotope ratios of linalool and linalyl acetate. Journal of High Resolution Chromatography, 21(2), 107-112. Available from: [Link]

Sources

- 1. This compound | C18H32O2 | CID 61435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 500796901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SID 135017027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 10024-64-3 [thegoodscentscompany.com]

- 5. PubChemLite - this compound (C18H32O2) [pubchemlite.lcsb.uni.lu]

- 6. parchem.com [parchem.com]

- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaji.net [oaji.net]

- 9. Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Elusive Natural Sources of Linalyl Octanoate in Plants: A Methodological Approach for Discovery and Analysis

Abstract

Linalyl octanoate, a monoterpenoid ester with potential applications in the flavor, fragrance, and pharmaceutical industries, remains an enigmatic compound within the plant kingdom. While its synthetic counterpart is well-characterized, documented instances of its natural occurrence are sparse. This technical guide addresses this knowledge gap by providing a comprehensive framework for researchers, scientists, and drug development professionals to identify, extract, and characterize this compound from botanical sources. Acknowledging the limited direct literature, this guide leverages the extensive research on the closely related and abundant linalyl acetate as a foundational model. We delve into the probable biosynthetic pathways, detail robust extraction and analytical protocols, and offer field-proven insights to empower the scientific community in the systematic exploration for novel natural sources of this compound.

Introduction: The Quest for Natural this compound

This compound (C18H32O2) is the acetate ester of linalool, a tertiary monoterpene alcohol.[1] Its structure imparts a unique sensory profile, anticipated to be a complex fusion of fruity, waxy, and floral notes, making it a desirable target for various industries. However, unlike its well-documented analogue, linalyl acetate—a principal component of essential oils from lavender (Lavandula angustifolia), clary sage (Salvia sclarea), and bergamot (Citrus bergamia)[2][3]—the natural footprint of this compound is faint.

The scarcity of its reporting in ethnobotanical and phytochemical literature presents both a challenge and an opportunity. It suggests that this compound may be a rare or trace component in most plant volatile profiles, or it may be present in underexplored plant species. This guide provides the necessary tools and theoretical grounding to embark on a systematic search for this elusive compound.

Biosynthesis of Terpenoid Esters: A Probable Pathway to this compound

Understanding the biosynthesis of related compounds provides a logical roadmap for predicting the occurrence of this compound. In higher plants, the formation of terpenoids like linalool originates from the methylerythritol-phosphate (MEP) pathway, which generates the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5]

The biosynthesis of linalyl esters is a two-step process:

-

Formation of Linalool: Geranyl diphosphate (GPP), formed from the condensation of IPP and DMAPP, is converted to linalool by the enzyme linalool synthase (LIS).[6]

-

Esterification: Linalool is then esterified by an alcohol acyltransferase (AAT), which catalyzes the transfer of an acyl group from an acyl-CoA donor to the hydroxyl group of linalool.

For linalyl acetate, the acyl donor is acetyl-CoA.[7][8] It is highly probable that the biosynthesis of this compound follows an analogous pathway, utilizing octanoyl-CoA as the acyl donor.

Caption: Probable biosynthetic pathway of this compound, paralleling that of linalyl acetate.

This biosynthetic framework suggests that promising plant candidates for this compound discovery would be those that produce high levels of linalool and have a metabolic profile rich in medium-chain fatty acids.

Methodologies for Extraction and Analysis

The successful identification of this compound hinges on meticulous extraction and sensitive analytical techniques. The protocols outlined below are designed to maximize the recovery and ensure the accurate identification of this target compound from complex plant matrices.

Extraction of Volatile Compounds

The choice of extraction method is critical and depends on the nature of the plant material and the volatility of the target compounds.

Protocol 1: Hydrodistillation for Essential Oil Extraction

This classical method is suitable for obtaining a comprehensive profile of volatile and semi-volatile compounds from fresh or dried plant material.

-

Step 1: Sample Preparation: Weigh approximately 100-500 g of the plant material (e.g., flowers, leaves, stems). The material should be appropriately sized (e.g., chopped or coarsely ground) to facilitate efficient extraction.

-

Step 2: Apparatus Setup: Place the prepared plant material into a round-bottom flask of a Clevenger-type apparatus.[9]

-

Step 3: Distillation: Add distilled water to the flask, ensuring the plant material is fully submerged. Heat the flask to a gentle boil and continue the hydrodistillation for 3-4 hours.

-

Step 4: Collection and Drying: Collect the distilled essential oil. To remove residual water, pass the oil over anhydrous sodium sulfate.

-

Step 5: Storage: Store the dried essential oil in a sealed, airtight amber glass vial at 4°C until analysis to prevent degradation.

Protocol 2: Solvent Extraction for Surface Metabolites

For compounds present on the surface of plant tissues, such as in glandular trichomes, a less aggressive solvent wash is preferable.[4]

-

Step 1: Sample Collection: Carefully excise the plant parts of interest (e.g., flower calyces).

-

Step 2: Extraction: Immerse the plant material in a suitable organic solvent, such as hexane or dichloromethane, in a sealed container. A ratio of 1.5 mL of solvent per calyx is a good starting point.[4]

-

Step 3: Agitation: Gently agitate the mixture for 2 hours at room temperature.

-

Step 4: Filtration and Concentration: Filter the extract to remove plant debris. The solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample if necessary.

-

Step 5: Storage: Store the extract at -20°C in a sealed vial prior to analysis.

Analytical Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like this compound.[9]

Protocol 3: GC-MS Analysis

-

Step 1: Sample Preparation: Dilute the essential oil or solvent extract in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis. Add an internal standard (e.g., 10-undecen-1-ol) for quantification.[4]

-

Step 2: GC-MS System and Column: Utilize a GC-MS system equipped with a capillary column suitable for essential oil analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Step 3: GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless or split (e.g., 1:50 ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 3°C/min

-

Hold: Maintain at 240°C for 10 minutes

-

-

-

Step 4: MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-500

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

-

Step 5: Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic chemical standard. Cross-reference with mass spectral libraries such as NIST and Wiley for confirmation.

-

Step 6: Quantification: The relative percentage of this compound can be determined by peak area normalization. For absolute quantification, generate a calibration curve using a certified standard of this compound.

Caption: General workflow for the extraction and analysis of this compound from plant sources.

Potential Plant Sources and Screening Strategies

While no definitive plant sources of this compound are widely reported, a logical screening strategy can be employed:

| Plant Family | Genus Examples | Rationale |

| Lamiaceae | Salvia, Mentha, Lavandula | High producers of linalool and linalyl acetate, indicating the presence of the necessary enzymes (LIS and AATs).[4][7][10] |

| Rutaceae | Citrus | Known for a diverse range of monoterpenoids, including linalool.[11] |

| Apiaceae | Coriandrum | Coriander is a known source of linalool.[6][12] |

| Lauraceae | Laurus | Bay laurel contains (R)-linalool.[6] |

Screening Approach:

-

Prioritize Linalool-Rich Species: Begin by screening plants known to produce significant quantities of linalool.

-

Metabolomic Profiling: Employ the GC-MS protocol described above to analyze the essential oils or extracts of candidate species.

-

Targeted Search: Specifically look for the mass spectrum and retention time corresponding to this compound.

Conclusion and Future Outlook

The natural occurrence of this compound in plants remains a compelling area of phytochemical research. This guide provides a robust, scientifically grounded framework for its discovery and analysis. By leveraging the knowledge of related compound biosynthesis and employing rigorous analytical methodologies, researchers are well-equipped to explore the plant kingdom for this elusive ester. The identification of a natural source of this compound would not only be a significant scientific finding but could also pave the way for novel applications in a variety of industries. The protocols and strategies outlined herein are intended to serve as a catalyst for such discoveries.

References

-

Chalvin, C., Drevensek, S., Gilard, F., Mauve, C., Chollet, C., Morin, H., Nicol, E., Héripré, E., Kriegshauser, L., Gakière, B., Dron, M., Bendahmane, A., & Boualem, A. (2021). Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway. Horticulture Research, 8(1), 1-13. [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Crowell, A. L., Williams, D. C., Davis, E. M., & Croteau, R. (2002). Biosynthesis of Linalyl Acetate and Other Terpenes in Glandular Trichomes of Lemon Mint (Mentha aquatica var. citrata, Lamiaceae). Archives of Biochemistry and Biophysics, 405(1), 65-76. [Link]

-

Foreverest Resources Ltd. (n.d.). Linalyl Acetate. Retrieved from [Link]

-

Prana Vision. (2025). What's Inside Your Essential Oils? A Deep Dive into Linalool, Linalyl Acetate, and More. Retrieved from [Link]

-

Chalvin, C., et al. (2021). Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway. Horticulture research, 8(1), 219. [Link]

-

The Good Scents Company. (n.d.). Octyl octanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Linalool. Retrieved from [Link]

-

PubChem. (n.d.). Linalyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of linalool (a) and linalyl acetate (b). Retrieved from [Link]

-

Wikipedia. (n.d.). Linalyl acetate. Retrieved from [Link]

-

ScenTree. (n.d.). Linalyl acetate (CAS N° 115-95-7). Retrieved from [Link]

-

Scentspiracy. (n.d.). Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

ResearchGate. (2025). Biosynthesis of linalyl acetate and other terpenes in lemon mint ( Mentha aquatica var. citrata , Lamiaceae) glandular trichomes. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Linalyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C18H32O2 | CID 61435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway [ouci.dntb.gov.ua]

- 6. Linalool - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. foreverest.net [foreverest.net]

- 11. ametrineskin.com [ametrineskin.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Convergence of Terpene and Lipid Pathways

An In-depth Technical Guide on the Biosynthesis of Linalyl Octanoate

This compound is a volatile ester prized for its delicate, fruity, and floral aroma, making it a valuable component in the flavor and fragrance industries. Structurally, it is the ester formed from the monoterpenoid alcohol linalool and the medium-chain fatty acid, octanoic acid. Its biosynthesis in nature and through biotechnological routes represents a fascinating convergence of two distinct and fundamental metabolic pathways: the terpenoid pathway, which produces linalool, and the fatty acid synthesis pathway, which generates octanoic acid.

This guide provides a detailed technical exploration of the complete biosynthetic route to this compound. We will dissect the synthesis of each precursor molecule, linalool and octanoyl-CoA, and culminate with the critical enzymatic esterification step that unites them. This document is intended for researchers and scientists in metabolic engineering, synthetic biology, and drug development, offering insights into the underlying biochemistry and providing actionable protocols for its synthesis and analysis.

Part 1: Synthesis of the Linalool Moiety via the Terpenoid Pathway

Linalool is an acyclic monoterpenoid alcohol that is a key aromatic component in over 200 plant species.[1] Its biosynthesis begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1]

Generation of Isoprenoid Precursors: IPP and DMAPP

Plants and microorganisms utilize two primary pathways to produce IPP and DMAPP:

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytoplasm of plants, this pathway begins with acetyl-CoA.[1][2] It is a key pathway for producing precursors for sesquiterpenes and sterols.

-

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: Located in the plastids of plant cells, this pathway starts from pyruvate and glyceraldehyde-3-phosphate. It is the typical source for monoterpene precursors, including linalool.[1]

Formation of the C10 Backbone: Geranyl Diphosphate (GPP)

The first committed step in monoterpene synthesis involves the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP), the direct precursor for all monoterpenes.[1][3]

The Final Step: Linalool Synthase (LIS)

The final conversion to linalool is catalyzed by a member of the terpene synthase (TPS) family of enzymes, specifically Linalool Synthase (LIS) . This enzyme facilitates the isomerization and subsequent hydrolysis of GPP, leading to the formation of linalool.[4][5] The stereochemistry of the final product, either (S)-(+)-linalool (sweet, floral) or (R)-(-)-linalool (woody, lavender-like), is determined by the specific LIS enzyme.[1]

Part 2: Synthesis of the Octanoate Moiety via Fatty Acid Biosynthesis

Octanoic acid is an eight-carbon saturated fatty acid. Its activated form, octanoyl-CoA, is the direct precursor required for esterification with linalool. The synthesis originates from the central metabolite, acetyl-CoA.[6]

The Starting Block: Acetyl-CoA

Acetyl-CoA is a fundamental precursor for fatty acid synthesis (FAS). In microorganisms engineered for production, enhancing the flux towards cytosolic acetyl-CoA is a critical first step. This can be achieved by engineering pathways like the pyruvate dehydrogenase (PDH) bypass or introducing a heterologous ATP-citrate lyase.[6][7]

Chain Elongation by Fatty Acid Synthase (FAS)

The cytosolic Fatty Acid Synthase (FAS) complex catalyzes the iterative elongation of the fatty acid chain.[8] The cycle begins with the loading of acetyl-CoA and malonyl-CoA. Through a series of condensation, reduction, and dehydration reactions, the carbon chain is extended by two carbons in each cycle. For octanoic acid, this cycle proceeds until an 8-carbon acyl chain (octanoyl) is formed, typically attached to an Acyl Carrier Protein (ACP), forming octanoyl-ACP.[9]

Release and Activation to Octanoyl-CoA

Naturally, the FAS complex in organisms like Saccharomyces cerevisiae primarily produces C16 and C18 fatty acids.[8] To achieve the release of the C8 intermediate, specific enzymatic activities are required:

-

Premature Termination: Engineering the FAS complex, for instance by introducing a mutation in the malonyl-palmitoyl transferase (MPT) domain, can lead to the premature release of shorter acyl chains.[8]

-

Thioesterase Action: A specific thioesterase can hydrolyze the thioester bond in octanoyl-ACP, releasing free octanoic acid.[9]

-

Acyl-CoA Synthetase: The released octanoic acid must then be activated to its CoA thioester form. This is accomplished by an Acyl-CoA Synthetase (also known as fatty acyl-CoA ligase), which ligates coenzyme A to octanoate in an ATP-dependent reaction, yielding octanoyl-CoA.

Part 3: The Convergence - Enzymatic Esterification to this compound

The final step in the biosynthesis of this compound is the condensation of linalool and octanoyl-CoA. This reaction is catalyzed by a specific class of enzymes known for their ability to synthesize esters.

The Key Enzyme Family: Alcohol Acyltransferases (AATs)

Alcohol Acyltransferases (AATs) are the primary enzymes responsible for the biosynthesis of volatile esters in many fruits and flowers.[10] They catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, a reaction that is thermodynamically favorable in an aqueous cellular environment.[11][12]

Reaction: Linalool + Octanoyl-CoA → this compound + Coenzyme A

AATs are known for their broad substrate specificity, capable of accepting a variety of alcohols and acyl-CoAs.[11] This promiscuity is a double-edged sword in metabolic engineering; while it allows for the synthesis of diverse esters, it can also lead to the production of unwanted side-products, reducing the yield and purity of the target molecule. Therefore, selecting or engineering an AAT with high specificity for both linalool and octanoyl-CoA is crucial for efficient production.

Alternative Biocatalysis: Lipases

While AATs are central to in vivo biosynthesis, lipases are powerful biocatalysts for the in vitro synthesis of esters.[13] Enzymes such as the immobilized lipase B from Candida antarctica (Novozym 435) are widely used to catalyze the esterification of linalool with octanoic acid in a solvent-free or organic solvent system.[13][14] Although this is not a native biosynthetic pathway, it represents a viable and common strategy for the biotechnological production of this compound.

Part 4: Metabolic Engineering for Biotechnological Production

The microbial production of this compound offers a sustainable alternative to chemical synthesis or extraction from natural sources. Chassis organisms like E. coli and yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica) are commonly engineered for this purpose.[15][16]

Key Engineering Strategies

| Strategy | Target Pathway | Specific Action | Rationale |

| Precursor Supply | Terpenoid Pathway | Overexpress genes of the MEP pathway (e.g., dxs, idi, ispD, ispF). | To increase the intracellular pool of GPP, the precursor to linalool.[15] |

| Precursor Supply | Fatty Acid Pathway | Overexpress Acetyl-CoA carboxylase (ACC) and introduce a heterologous phosphoketolase shunt. | To boost the supply of malonyl-CoA and acetyl-CoA for fatty acid synthesis.[6] |

| Key Enzymes | Terpenoid Pathway | Heterologous expression of a highly active Linalool Synthase (LIS). | To efficiently convert GPP to linalool.[3] |

| Key Enzymes | Fatty Acid Pathway | Engineer FAS and express a C8-specific thioesterase. | To ensure the specific production and release of octanoic acid.[8][9] |

| Final Step | Esterification | Screen for and express an Alcohol Acyltransferase (AAT) with high specificity for linalool and octanoyl-CoA. | To drive the efficient and specific conversion of precursors to the final product.[11][12] |

| Host Selection | N/A | Utilize an oleaginous yeast like Yarrowia lipolytica. | This host naturally has a high flux of acetyl-CoA, making it an excellent chassis for producing fatty acid-derived compounds.[17][18] |

Part 5: Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis and Validation

-

Objective: To confirm the activity of a candidate Alcohol Acyltransferase (AAT) for the synthesis of this compound.

-

Methodology:

-

Protein Expression & Purification: Express the candidate AAT gene (e.g., with a His-tag) in E. coli BL21(DE3) and purify using Ni-NTA affinity chromatography.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 mM phosphate buffer (pH 7.0), 1 mM DTT, 500 µM linalool (dissolved in DMSO), 500 µM octanoyl-CoA, and 5 µg of purified AAT enzyme in a total volume of 200 µL.

-

Incubation: Incubate the reaction at 30°C for 2 hours with gentle shaking.

-

Extraction: Stop the reaction by adding 200 µL of ethyl acetate containing an internal standard (e.g., methyl laurate). Vortex vigorously for 1 minute and centrifuge at 5,000 x g for 5 minutes.

-

Analysis: Carefully transfer the upper organic layer to a new vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Validation: A peak corresponding to the mass spectrum and retention time of an authentic this compound standard confirms enzyme activity. Quantification is achieved by comparing the peak area to that of the internal standard.

Protocol 2: GC-MS Analysis of this compound

-

Objective: To separate and quantify this compound from a reaction mixture or culture extract.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Methodology:

-

Column: Use a non-polar capillary column suitable for flavor and fragrance analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the ethyl acetate extract in splitless mode. Set the injector temperature to 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in full scan mode (m/z 40-400).

-

-

Validation: Product identity is confirmed by matching the retention time and the fragmentation pattern in the mass spectrum with a pure analytical standard of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step process that requires the coordinated action of enzymes from both the terpenoid and fatty acid synthesis pathways, culminating in an esterification reaction catalyzed by an Alcohol Acyltransferase. While the individual pathways for the precursors are well-understood, the key to efficient biotechnological production lies in the discovery and engineering of highly specific AATs and the meticulous balancing of metabolic fluxes to ensure an ample supply of both linalool and octanoyl-CoA.

Future research will likely focus on high-throughput screening platforms to identify novel AATs with desired specificities, protein engineering to enhance the catalytic efficiency and substrate preference of existing enzymes, and dynamic pathway regulation to optimize precursor pools and minimize metabolic burden on the host organism. Success in these areas will pave the way for the sustainable and cost-effective commercial production of this compound and other high-value specialty esters.

References

-

Zhang, C., & Shukal, S. (2025, March). The brief biosynthetic pathway of linalool and nerolidol. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Linalool. Wikipedia. Retrieved from [Link]

-

ChemistryViews. (2012, January 3). Biosynthesis of Linalool. ChemistryViews. Retrieved from [Link]

-

Zhang, T. L., Yu, H. W., & Ye, L. D. (2023). Metabolic Engineering of Yarrowia lipolytica for Terpenoid Production: Tools and Strategies. ACS Synthetic Biology. Retrieved from [Link]

-

Wernig, F., et al. (2021). Production of octanoic acid in Saccharomyces cerevisiae: Investigation of new precursor supply engineering strategies and intrinsic limitations. Biotechnology and Bioengineering, 118(8), 3046-3057. Retrieved from [Link]

-

Wang, J., et al. (2024). Metabolic Engineering of Yarrowia lipolytica for Efficient Production of Terpenoids. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Chen, Y., et al. (2017). Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels. FEMS Yeast Research, 17(8). Retrieved from [Link]

-

Leber, C., et al. (2021). High-Throughput Screening of an Octanoic Acid Producer Strain Library Enables Detection of New Targets for Increasing Titers in Saccharomyces cerevisiae. ACS Synthetic Biology, 10(6), 1425-1433. Retrieved from [Link]

-

Zhang, T. L., Yu, H. W., & Ye, L. D. (2023). Metabolic Engineering of Yarrowia lipolytica for Terpenoid Production: Tools and Strategies. ACS Synthetic Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of octanoic acid synthesis. ResearchGate. Retrieved from [Link]

-

Liu, H., et al. (2021). Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives. Critical Reviews in Biotechnology, 42(2), 273-294. Retrieved from [Link]

-

ResearchGate. (2021). Production of octanoic acid in Saccharomyces cerevisiae: Investigation of new precursor supply engineering strategies and intrinsic limitations. ResearchGate. Retrieved from [Link]

-

Baumann, L., et al. (2021). Transcriptomic response of Saccharomyces cerevisiae to octanoic acid production. FEMS Yeast Research, 21(2). Retrieved from [Link]

-

Hilaris Publisher. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Hilaris Publisher. Retrieved from [Link]

-

Liu, G., Huang, L., & Lian, J. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93. Retrieved from [Link]

-

ResearchGate. (2009). Enzymatic production of linalool esters in organic and solvent-free system. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2023). Alcohol acyltransferases for the biosynthesis of esters. ResearchGate. Retrieved from [Link]

-

Christensen, Q. H., & Cronan, J. E. (2010). Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases. Biochemistry, 49(46), 10024-10036. Retrieved from [Link]

-

Lee, J. W., & Trinh, C. T. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. Retrieved from [Link]

-

Rock, C. O. (2013). Opening a New Path to Lipoic Acid. Journal of Bacteriology, 195(18), 4055-4057. Retrieved from [Link]

-

Liu, X., et al. (2022). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 13. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of linalool oxide or of linalool oxide containing mixtures. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Linalool - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Production of octanoic acid in Saccharomyces cerevisiae: Investigation of new precursor supply engineering strategies and intrinsic limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 11. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. EP1205544A2 - Process for the production of linalool oxide or of linalool oxide containing mixtures - Google Patents [patents.google.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Metabolic Engineering of Yarrowia lipolytica for Terpenoid Production: Tools and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Linalyl Octanoate

This guide provides a comprehensive technical overview of the physicochemical properties of Linalyl octanoate, a widely utilized fragrance and flavor ingredient. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this aliphatic ester, offering field-proven insights and detailed experimental methodologies.

Molecular Identity and Structure

This compound, also known as linalyl caprylate, is the ester formed from the tertiary monoterpenoid alcohol, linalool, and the saturated fatty acid, octanoic acid (caprylic acid). Its molecular structure is fundamental to its characteristic fruity and floral aroma, as well as its physical properties.

-

IUPAC Name: 3,7-dimethylocta-1,6-dien-3-yl octanoate[1]

-

Synonyms: Linalyl caprylate, Linalyl octoate[1]

-

CAS Number: 10024-64-3[1]

-

Molecular Formula: C₁₈H₃₂O₂[1]

-

Molecular Weight: 280.45 g/mol [1]

Caption: Molecular Structure of this compound.

Physicochemical Characteristics

The physical and chemical properties of this compound are critical for its application in various formulations. These properties dictate its solubility, volatility, and stability.

| Property | Value | Source |

| Appearance | Colorless to pale yellow, oily liquid | [2] |

| Odor | Dry, fruity, herbal, sweet, green, natural | [2] |

| Density (g/cm³ at 25°C) | 0.875 - 0.885 | [2] |

| Refractive Index (at 20°C) | 1.454 - 1.457 | [2] |

| Boiling Point | 334.74 °C (estimated) | [3] |

| Flash Point | > 93.33 °C (> 200 °F) | [2][3] |

| Vapor Pressure | 0.000125 mmHg at 25 °C | [2][3] |

| Solubility | Insoluble in water; soluble in alcohol and paraffin oil. | [1][2][3] |

| logP (o/w) | 7.02 | [2] |

Detailed Experimental Protocols

The accurate determination of physicochemical properties is paramount for quality control and formulation development. The following are detailed, step-by-step methodologies for key experiments.

Determination of Density

The density of this compound can be precisely measured using a digital density meter, following a protocol based on the principles outlined in ASTM D4052.

Principle: An oscillating U-tube is filled with the liquid sample. The instrument measures the oscillation period, which is directly related to the density of the sample.

Apparatus:

-

Digital Density Meter with a resolution of at least ±0.0001 g/cm³.

-

Thermostatic control to maintain the measurement cell at a constant temperature (e.g., 25°C ± 0.05°C).

-

Syringes for sample injection.

-

Cleaning solvents (e.g., ethanol, acetone).

Protocol:

-

Calibration: Calibrate the instrument daily with dry air and deionized water at the measurement temperature.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. Equilibrate the sample to the measurement temperature.

-

Measurement:

-

Rinse the measurement cell with a suitable solvent and dry completely.

-

Inject the this compound sample into the cell, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium within the cell.

-

Record the stable density reading.

-

-

Cleaning: Clean the cell thoroughly with appropriate solvents after the measurement.

Determination of Refractive Index

The refractive index is a crucial parameter for the identification and purity assessment of this compound. The method is based on ISO 280:1998 and ASTM D1218.

Principle: The refractive index is determined by measuring the critical angle of refraction of a light beam (typically sodium D-line, 589 nm) as it passes through the sample.

Apparatus:

-

Abbe-type refractometer with a temperature-controlled prism.

-

A monochromatic light source (sodium lamp).

-

Constant temperature water bath (20°C ± 0.1°C).

Protocol:

-

Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Sample Application:

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism assembly.

-

-

Measurement:

-

Allow the sample to equilibrate to the set temperature (20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

-

-

Cleaning: Clean the prism surfaces immediately after the measurement.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, its expected chemical shifts can be accurately predicted based on its structure and comparison with analogs like linalyl propionate and linalyl butyrate.[4][5]

-

¹H NMR (Predicted):

-

Vinyl Protons: Expect signals in the range of 5.0-6.0 ppm, corresponding to the protons of the vinyl group (-CH=CH₂). The methine proton will appear as a doublet of doublets.

-

Olefinic Proton: A triplet or multiplet around 5.1 ppm is expected for the proton on the C6-C7 double bond.

-

Alkyl Protons (Octanoate Chain): A triplet around 2.2-2.3 ppm for the α-methylene group (-CH₂-COO-), and a series of multiplets between 1.2-1.6 ppm for the other methylene groups. A triplet around 0.9 ppm will correspond to the terminal methyl group.

-

Linalyl Methyl Protons: Singlets for the three methyl groups on the linalyl moiety are expected in the 1.2-1.7 ppm region.

-

-

¹³C NMR: A ¹³C NMR spectrum for this compound is available in the PubChem database.[1] Key expected resonances include:

-

Carbonyl Carbon: A peak around 173 ppm.

-

Quaternary Carbon (C3): A signal in the 80-85 ppm region.

-

Olefinic Carbons: Peaks in the 110-145 ppm range.

-

Alkyl Carbons: A series of signals in the upfield region (10-40 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An IR spectrum for this compound is referenced in PubChem.[1]

-

Key Expected Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

-

C=C Stretch (Alkene): Medium intensity bands around 1640 cm⁻¹ and 1670 cm⁻¹.

-

=C-H Bending (Vinyl group): Absorptions around 920 cm⁻¹ and 990 cm⁻¹.

-

C-H Stretch (Alkyl and Alkenyl): Bands in the 2850-3100 cm⁻¹ region.

-

Mass Spectrometry (MS)

GC-MS is the standard technique for the analysis of volatile compounds like this compound. A GC-MS spectrum is available in the NIST database via PubChem.[1]

-

Expected Fragmentation Pattern:

-

The molecular ion peak (M⁺) at m/z 280 may be weak or absent.

-

A prominent peak corresponding to the loss of the octanoyloxy group.

-

Fragmentation of the linalyl cation (m/z 136) will likely be observed, with characteristic daughter ions.

-

Fragments from the octanoate chain, such as the acylium ion [CH₃(CH₂)₆CO]⁺ at m/z 127.

-

Synthesis Protocol: Fischer Esterification

This compound is commercially synthesized via the Fischer esterification of linalool with octanoic acid, typically using an acid catalyst.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Principle: The carboxylic acid is protonated by the catalyst, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.

Materials:

-

Linalool

-

Octanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark trap, condenser, heating mantle, separatory funnel, distillation apparatus.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add linalool, a slight excess of octanoic acid, and toluene.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted octanoic acid.

-

Wash with brine to remove residual water.

-

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation. Purify the crude this compound by vacuum distillation.

Applications

This compound is primarily used as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, lotions, and detergents. Its pleasant, long-lasting fruity-floral scent makes it a valuable component in fragrance formulations. It is also used as a flavoring agent in the food industry.

Safety and Handling

This compound is generally considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Handling: Wear protective gloves and safety glasses. Work in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition. Keep containers tightly closed.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, further testing and optimization may be required.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. This compound, 10024-64-3. [Link]

-

PubChem. Linalyl propionate. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C18H32O2 | CID 61435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Linalyl butyrate | C14H24O2 | CID 62321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Linalyl propionate | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LINALYL BUTYRATE(78-36-4) 1H NMR spectrum [chemicalbook.com]

Linalyl octanoate discovery and historical context

An In-Depth Technical Guide to Linalyl Octanoate: Discovery, Characterization, and Synthesis

Abstract

This compound (C₁₈H₃₂O₂) is a monoterpenoid ester valued for its complex sensory profile, characterized by fresh, fruity, and herbal notes with a waxy, floral undertone. This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and professionals in the flavor, fragrance, and drug development industries. We will explore the historical context of its discovery within the broader evolution of fragrance chemistry, detail the analytical methodologies for its definitive characterization, outline protocols for its chemical synthesis, and describe its natural biosynthetic pathway. This document synthesizes technical data with practical, field-proven insights, adhering to rigorous scientific standards.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the scientific exploration of essential oils and the rise of synthetic organic chemistry in the late 19th and early 20th centuries. The fragrance industry, transitioning from an artisanal craft to a global enterprise, fueled the demand for novel aromatic compounds and the consistent, large-scale production of known ones[1].

The initial focus was on characterizing the principal components of widely used essential oils. Linalool and its acetate ester, linalyl acetate, were identified as the primary constituents of bergamot and lavender oils, defining their characteristic aromas[2][3][4][5]. This pioneering work in terpene chemistry laid the groundwork for identifying other, less abundant esters.

This compound was likely first identified during the systematic GC-MS analysis of essential oils where linalool is present, such as lemongrass[6]. As analytical techniques became more sensitive, chemists could identify and characterize a wider array of esters formed between terpene alcohols (like linalool) and various fatty acids present in the plant matrix.

Following its identification in nature, this compound was developed as a specialty fragrance and flavor ingredient. Its unique odor profile—less sharply floral than linalyl acetate and with a richer, fruitier body—made it a valuable modifier in fine fragrances and a character-imparting agent in flavor compositions. Its formal recognition and regulation for use in food and consumer products is codified by designations such as FEMA Number 2644[6][7].

Physicochemical and Spectroscopic Characterization

The definitive identification of this compound relies on a combination of its physical properties and spectroscopic data. These characteristics serve as a benchmark for quality control in both research and industrial applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl octanoate | [7] |

| Synonyms | Linalyl caprylate, Linalyl octoate | [6][7][8] |

| CAS Number | 10024-64-3 | [7] |

| Molecular Formula | C₁₈H₃₂O₂ | [7][9] |

| Molecular Weight | 280.45 g/mol | [6][7] |

| Appearance | Colorless to pale yellow, oily liquid | [7][10] |

| Odor Profile | Dry, fruity, herbal, sweet, green, natural | [10] |

| Density | 0.875 - 0.885 g/cm³ @ 25°C | [7][10] |

| Refractive Index | 1.454 - 1.460 @ 20°C | [7][10] |

| Boiling Point | ~313 °C (Predicted) | [7] |

| Solubility | Insoluble in water; soluble in alcohol, paraffin oil | [7][10] |

| Flash Point | >93.3 °C (>200 °F) | [6][10] |

Spectroscopic Analysis

Spectroscopic methods provide an unambiguous "fingerprint" of the molecule, confirming its structure and purity.

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, offering both high-resolution separation and definitive identification[11]. The gas chromatograph separates the compound from a mixture based on its volatility and interaction with the column's stationary phase, while the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Dilute the essential oil or synthesized sample to approximately 10-100 µg/mL in a suitable solvent such as hexane or dichloromethane. A typical dilution is 1 µL of sample in 1 mL of solvent.

-

Filter the diluted sample through a 0.45 µm syringe filter if particulates are present.

-

-

Instrumentation and Conditions:

-

GC System: Agilent 7890 GC or similar.

-

MS System: Agilent 5977 MSD or similar.

-

Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness[12][13].

-

Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is recommended to avoid detector saturation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from 40-450 amu.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley). The spectrum will show characteristic fragment ions resulting from the loss of the octanoyl group and rearrangements of the linalyl cation. The base peak is often observed at m/z 93[7].

-

¹H and ¹³C NMR spectroscopy are indispensable for the de novo structural elucidation of this compound. While detailed spectral data is available in specialized databases[7][14][15], the key expected resonances confirm the molecule's carbon skeleton and functional groups.

-

¹H NMR: Would show characteristic signals for the vinyl protons of the linalyl moiety, distinct methyl singlets, and multiplets for the methylene chains of both the linalyl and octanoyl groups. The protons on the carbon bearing the ester oxygen would appear downfield.

-

¹³C NMR: Would reveal a signal for the carbonyl carbon of the ester at ~170-175 ppm, signals for the olefinic carbons, a quaternary carbon signal for C3 of the linalyl group, and a series of signals in the aliphatic region for the methylene and methyl carbons.

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The IR spectrum of this compound is dominated by a strong, sharp absorption band around 1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aliphatic ester. Additional bands corresponding to C-O stretching and C=C stretching would also be present[7].

Synthesis and Biosynthesis

Chemical Synthesis: Fischer Esterification

This compound is most commonly synthesized via the Fischer esterification of linalool with octanoic acid, or more efficiently, with a more reactive derivative like octanoyl chloride or octanoic anhydride. The use of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required when starting from the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Causality: This protocol uses octanoyl chloride, a more reactive acylating agent than octanoic acid, to drive the reaction to completion under milder conditions, thus minimizing potential side reactions like the acid-catalyzed degradation of the tertiary alcohol, linalool. Pyridine is used as a base to neutralize the HCl byproduct, preventing it from protonating the linalool and promoting unwanted elimination or rearrangement reactions.

-

Reagents and Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool (1.0 eq) and anhydrous pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., 100 mL of dichloromethane or diethyl ether) under a nitrogen atmosphere.

-

Cool the flask in an ice bath to 0°C.

-

-

Reaction:

-

Add octanoyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid chloride, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Isolation:

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using GC-MS, NMR, and IR spectroscopy as described in Section 2.2.

-

Biosynthesis

In plants, this compound is a secondary metabolite derived from two primary metabolic pathways: the isoprenoid pathway for the linalool moiety and the fatty acid synthesis pathway for the octanoyl moiety[16].

-

Linalool Formation (MEP Pathway): The biosynthesis of linalool, a monoterpene alcohol, occurs in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway[16].

-

The pathway begins with pyruvate and glyceraldehyde-3-phosphate.

-

A series of enzymatic steps produces the five-carbon building blocks Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP).

-

Geranyl Pyrophosphate (GPP) synthase combines one molecule of IPP and one of DMAPP to form the ten-carbon precursor, GPP.

-

Finally, a specific enzyme, linalool synthase (LIS), catalyzes the conversion of GPP to linalool.

-

-

Octanoyl-CoA Formation (Fatty Acid Synthesis): The eight-carbon octanoyl group is derived from fatty acid synthesis, which also occurs in the plastids. Acetyl-CoA is used as the starting block, and the chain is elongated two carbons at a time. The resulting C8 fatty acid is activated as octanoyl-acyl carrier protein (ACP) or octanoyl-CoA.

-

Esterification: The final step is the esterification of linalool with the activated octanoyl group. This reaction is catalyzed by a type of acyltransferase, likely an alcohol acyltransferase (AAT), which transfers the octanoyl group from octanoyl-CoA to the hydroxyl group of linalool, forming this compound and releasing free Coenzyme A. While specific AATs for this compound have not been fully characterized in all species, this mechanism is a well-established route for the formation of volatile esters in plants[17].

Conclusion

This compound stands as a testament to the intricate relationship between natural product chemistry and industrial innovation. Its journey from a trace component in essential oils to a well-characterized and synthetically accessible specialty chemical highlights the advancements in analytical and synthetic chemistry over the past century. For researchers and developers, a thorough understanding of its physicochemical properties, analytical signatures, and synthetic pathways is crucial for its effective application in creating sophisticated flavors and fragrances. The continued exploration of plant biosynthetic pathways may yet reveal more efficient and sustainable methods for producing this and other valuable terpenoid esters.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61435, this compound. PubChem. [Link]

-

The Good Scents Company (n.d.). This compound. TGSC Information System. [Link]

-

PubChemLite (2025). This compound (C18H32O2). PubChemLite. [Link]

-

National Center for Biotechnology Information (2024). PubChem Substance Record for SID 500796901. PubChem. [Link]

-

Elsharif, S., Banerjee, A., & Buettner, A. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Frontiers in Chemistry, 3, 57. [Link]

-

Scentspiracy (n.d.). Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

-

Chalvin, C., Drevensek, S., Gilard, F., et al. (2021). Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway. Horticulture Research, 8(1), 213. [Link]

-

Elsharif, S., Banerjee, A., & Buettner, A. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. PMC - PubMed Central. [Link]

-

ScenTree (n.d.). Linalyl acetate (CAS N° 115-95-7). ScenTree. [Link]

-

Chalvin, C., Drevensek, S., Gilard, F., et al. (2021). Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway. Horticulture Research. [Link]

-

The Good Scents Company (n.d.). Linalyl acetate. TGSC Information System. [Link]

-

Wikipedia (n.d.). Linalyl acetate. Wikipedia. [Link]

- Bell, A., & Strickland, J. D. H. (1957). Process of manufacturing linalyl. U.S.

-

David, O. R. P., & Doro, F. (2023). Industrial Fragrance Chemistry: A Brief Historical Perspective. European Journal of Organic Chemistry. [Link]

-

ResearchGate (n.d.). Fig. S4.1-2: 1 H NMR chemical shifts for linalool and linalyl acetate from the SDBS data base. ResearchGate. [Link]

-

Chen, G. Q., et al. (2011). Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis. Plant Physiology, 155(3), 1511–1520. [Link]

Sources

- 1. foreverest.org [foreverest.org]

- 2. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. linalyl acetate, 115-95-7 [thegoodscentscompany.com]

- 5. Linalyl acetate - Wikipedia [en.wikipedia.org]

- 6. This compound, 10024-64-3 [thegoodscentscompany.com]

- 7. This compound | C18H32O2 | CID 61435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SID 500796901 - PubChem [pubchem.ncbi.nlm.nih.gov]